molecular formula C14H19N3O B11737998 2-({[(1-Propyl-1h-pyrazol-5-yl)methyl]amino}methyl)phenol

2-({[(1-Propyl-1h-pyrazol-5-yl)methyl]amino}methyl)phenol

Cat. No.: B11737998
M. Wt: 245.32 g/mol
InChI Key: SSOGMHYOYXNUBU-UHFFFAOYSA-N
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Description

2-({[(1-Propyl-1h-pyrazol-5-yl)methyl]amino}methyl)phenol is a complex organic compound that features a phenol group, a pyrazole ring, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(1-Propyl-1h-pyrazol-5-yl)methyl]amino}methyl)phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated with propyl bromide in the presence of a base such as potassium carbonate.

    Aminomethylation: The resulting 1-propyl-1H-pyrazole is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Coupling with Phenol: Finally, the aminomethylated pyrazole is coupled with phenol under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted phenol and pyrazole derivatives.

Scientific Research Applications

2-({[(1-Propyl-1h-pyrazol-5-yl)methyl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(1-Propyl-1h-pyrazol-5-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: Inhibition of key enzymes can lead to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

    1-Propyl-1H-pyrazole: Lacks the aminomethyl and phenol groups.

    2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness: 2-({[(1-Propyl-1h-pyrazol-5-yl)methyl]amino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-[[(2-propylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C14H19N3O/c1-2-9-17-13(7-8-16-17)11-15-10-12-5-3-4-6-14(12)18/h3-8,15,18H,2,9-11H2,1H3

InChI Key

SSOGMHYOYXNUBU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC=CC=C2O

Origin of Product

United States

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